

Apitolisib pharmacodynamics pAkt modulation

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Compound Focus: Apitolisib

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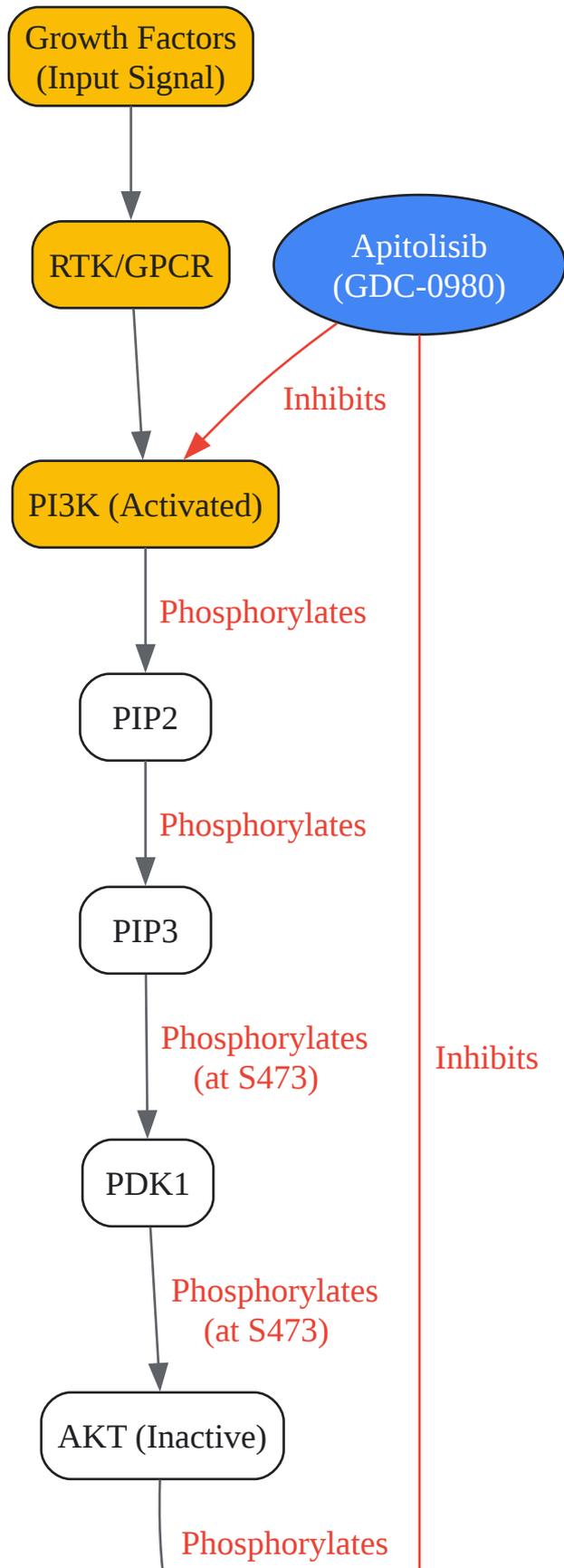
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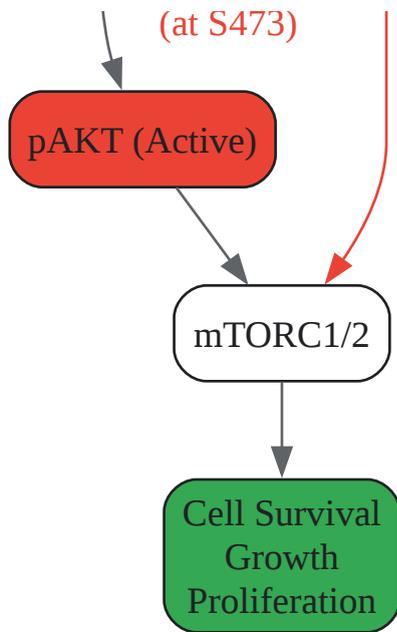
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Mechanism of Action and Target Pathway

Apitolisib (GDC-0980) is a potent, oral, dual inhibitor targeting the catalytic sites of **Class I PI3K (all isoforms: α , β , γ , δ) and mTOR (kinase)** [1] [2]. It acts on the core **PI3K/AKT/mTOR (PAM) signaling pathway**, which is frequently dysregulated in cancer and promotes cell survival, growth, and proliferation [3] [4].

The diagram below illustrates the signaling pathway and the mechanism of **apitolisib**.





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Inhibition of this pathway by **apitolisib** leads to reduced cancer cell viability, induction of apoptosis (programmed cell death), and tumor growth inhibition [2] [4].

Quantitative pAkt Modulation and Efficacy Relationship

Integrated PK-PD-efficacy modeling in both preclinical and clinical studies has quantified the critical relationship between pAkt inhibition and antitumor response. The following table summarizes the key quantitative thresholds identified.

Parameter	Preclinical (Xenograft Models)	Clinical (Phase I Patients)
Minimum pAkt Inhibition for Tumor Shrinkage	35% (tumor tissue matrix) [5] [6]	45% (platelet-rich plasma surrogate) [5] [6]
Constant pAkt Inhibition for Tumor Stasis	61% [5] [6]	65% [5] [6]

Parameter	Preclinical (Xenograft Models)	Clinical (Phase I Patients)
pAkt (S473) Suppression at MTD (50 mg)	Information not specified in search results	≥90% suppression in platelet-rich plasma within 4 hours [2]
Relationship Model	Steep sigmoid curve linking pAkt inhibition to Tumor Growth Inhibition (TGI) [5] [6]	Steep sigmoid curve linking pAkt inhibition to Tumor Growth Inhibition (TGI) [5] [6]

Experimental Protocols for pAkt Analysis

The methodologies for assessing pAkt modulation, a key pharmacodynamic biomarker, are detailed below.

Preclinical pAkt Biomarker Analysis (Tumor Tissue)

- **Model:** Female beige nude mice bearing subcutaneous 786-O human renal cell adenocarcinoma xenografts [5].
- **Dosing:** **Apitolisib** was administered orally once daily [5].
- **Tissue Collection:** Tumor tissues were collected for biomarker analysis [5].
- **Analysis Method:** pAkt levels in tumor tissue lysates were quantified using **Western blotting** [5].

The specific protocol involves:

- Lysing tumor tissues in RIPA buffer with protease and phosphatase inhibitors [5].
- Separating proteins by SDS-PAGE and transferring to nitrocellulose membranes [5].
- Probing with anti-pAkt (S473) primary antibody and a fluorescent or HRP-conjugated secondary antibody [5].
- Detecting and quantifying signal intensity to determine pAkt inhibition relative to vehicle control [5].

Clinical pAkt Biomarker Analysis (Surrogate Matrix)

- **Matrix:** **Platelet-Rich Plasma (PRP)** was used as a clinically accessible surrogate for tumor tissue [5] [2].
- **Sample Collection:** Blood samples were drawn from patients (e.g., in phase I trials) before and after **apitolisib** dosing [2].

- **Analysis Method:** pAkt (S473) levels in PRP were also measured via **Western blot** or other immunoassays [2].
- **Key Finding:** A dose of ≥ 16 mg achieved significant pathway modulation, with pAkt suppression of $\geq 90\%$ observed at the Maximum Tolerated Dose (MTD) of 50 mg within 4 hours of dosing [2].

Key Technical and Clinical Insights

- **Bridging Preclinical and Clinical Data:** The consistent sigmoidal relationship and similar efficacy thresholds between xenograft models and patients underscore the value of translational PK-PD modeling for informing clinical dose selection and predicting efficacy [5] [6].
- **Surrogate Matrix Validation:** The study demonstrated that pAkt modulation in **platelet-rich plasma (PRP)** can serve as a practical and informative surrogate for target engagement in tumors, which is critical for clinical pharmacodynamic assessment [5].
- **Clinical Efficacy and Toxicity:** In a phase I trial, **apitolisib** showed modest but durable single-agent activity, with RECIST partial responses observed in several cancer types [2] [7]. However, on-target toxicities such as hyperglycemia, rash, and pneumonitis were common, and the maximum tolerated dose was identified as 40 mg on a 28/28-day schedule [2] [7].

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